molecular formula C24H21N3O6 B11659660 2-amino-7-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-7-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11659660
M. Wt: 447.4 g/mol
InChI Key: DCWQDKZCNJSKEB-UHFFFAOYSA-N
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Description

2-amino-7-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-7-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of a suitable catalyst, followed by cyclization and nitrile formation. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Products may include 2-amino-7-(3,4-dimethoxyphenyl)-4-(4-aminophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a catalyst in organic reactions.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Potential therapeutic applications due to its unique structure and biological activities.
  • Studied for its ability to interact with biological targets and pathways.

Industry:

  • Used in the development of new materials and chemicals.
  • Potential applications in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 2-amino-7-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. The compound’s multiple functional groups allow it to bind to enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • 2-amino-7-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-7-(3,4-dimethoxyphenyl)-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Comparison:

  • The presence of the nitro group in 2-amino-7-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile makes it more reactive in reduction reactions compared to its methyl or chloro analogs.
  • The compound’s unique combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable target for research and development.

Properties

Molecular Formula

C24H21N3O6

Molecular Weight

447.4 g/mol

IUPAC Name

2-amino-7-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C24H21N3O6/c1-31-19-8-5-14(10-20(19)32-2)15-9-18(28)23-21(11-15)33-24(26)17(12-25)22(23)13-3-6-16(7-4-13)27(29)30/h3-8,10,15,22H,9,11,26H2,1-2H3

InChI Key

DCWQDKZCNJSKEB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C2)OC

Origin of Product

United States

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